

1-(3-Fluorophenyl)-2-thiourea: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)-2-thiourea

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **1-(3-Fluorophenyl)-2-thiourea**, a member of the fluorinated thiourea class of compounds. While specific research on the 3-fluoro isomer is limited, this document compiles available information on its synthesis, physicochemical properties, and potential biological activities by drawing parallels with closely related fluorophenyl thiourea derivatives. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development, particularly in areas where thiourea derivatives have shown promise, such as anticancer and enzyme inhibition activities.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. The incorporation of a fluorine atom into the phenyl ring of thiourea derivatives can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. **1-(3-Fluorophenyl)-2-thiourea** is one such derivative, the full potential of which is yet to be extensively explored. This guide summarizes the current, albeit limited, knowledge on this specific compound and provides a broader context based on the activities of its isomers and related compounds.

Physicochemical Properties

Key physicochemical properties of **1-(3-Fluorophenyl)-2-thiourea** are summarized in the table below.

Property	Value	Reference
CAS Number	458-05-9	[1]
Molecular Formula	C ₇ H ₇ FN ₂ S	[1]
Molecular Weight	170.21 g/mol	[1]
Appearance	Almost white fine crystalline powder	[2]
Purity	≥95% - 99% (commercially available)	[1][2]

Synthesis and Characterization

While a specific discovery paper for **1-(3-Fluorophenyl)-2-thiourea** is not readily identifiable, the synthesis of N-aryl thioureas is a well-established chemical transformation. A general and reliable method involves the reaction of an appropriately substituted phenyl isothiocyanate with an amine. In the case of **1-(3-Fluorophenyl)-2-thiourea**, this would involve the reaction of 3-fluorophenyl isothiocyanate with ammonia.

Alternatively, a common synthetic route for N-substituted thioureas involves the reaction of an amine with an isothiocyanate generated in situ from the corresponding acyl chloride and a thiocyanate salt.[3]

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of **1-(3-Fluorophenyl)-2-thiourea**, adapted from procedures for similar compounds.[3]

Materials:

- 3-Fluoroaniline

- Ammonium thiocyanate
- Hydrochloric acid
- Solvent (e.g., Acetone, Ethanol)

Procedure:

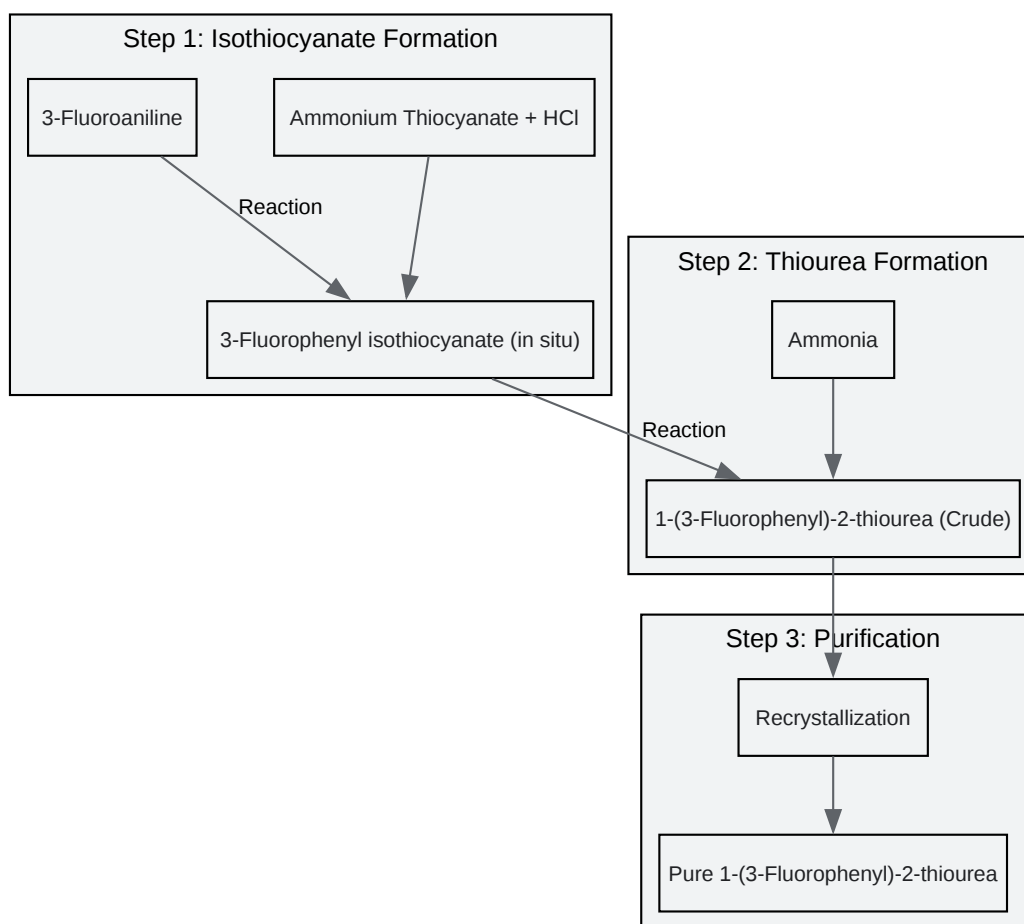
- Formation of 3-Fluorophenyl isothiocyanate (in situ): 3-Fluoroaniline is reacted with ammonium thiocyanate in the presence of hydrochloric acid. This reaction typically proceeds at elevated temperatures.
- Reaction with Ammonia: The in-situ generated 3-fluorophenyl isothiocyanate is then reacted with a source of ammonia to form the target thiourea.
- Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and can be further purified by recrystallization from a suitable solvent like ethanol to yield **1-(3-Fluorophenyl)-2-thiourea**.

Characterization:

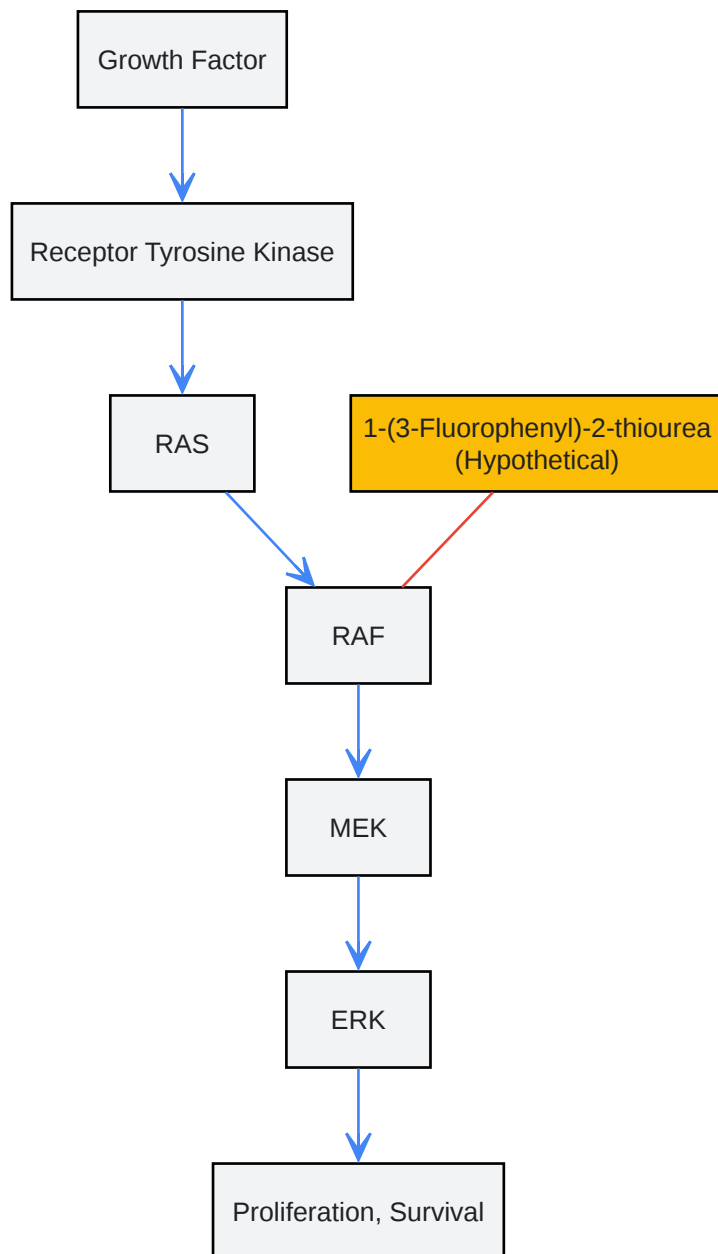
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the aromatic and thiourea protons and carbons.
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H, C=S, and C-F stretching vibrations.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Elemental Analysis: To determine the elemental composition (C, H, N, S).

General Synthesis Workflow for 1-(3-Fluorophenyl)-2-thiourea



Hypothetical Signaling Pathway Inhibition by a Thiourea Derivative



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